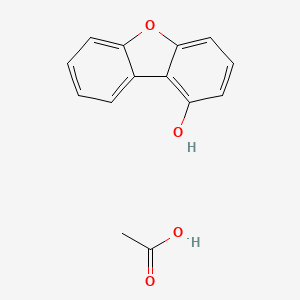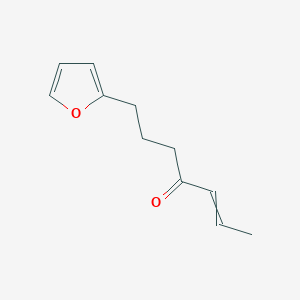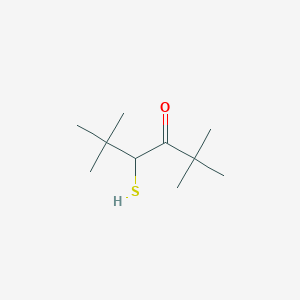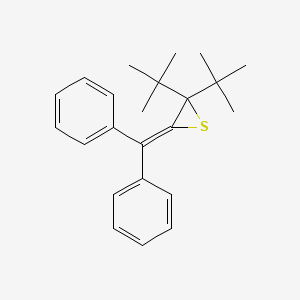
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is an organic compound characterized by its unique thiirane ring structure This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups and a diphenylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane typically involves the reaction of thiirane precursors with diphenylmethylidene derivatives under controlled conditions. One common method includes the use of sulfur-containing reagents to introduce the thiirane ring, followed by the addition of tert-butyl groups and diphenylmethylidene moieties through Friedel-Crafts alkylation or similar reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiirane ring to thiols or other sulfur-containing compounds using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiirane derivatives.
Applications De Recherche Scientifique
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiirane rings into complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane involves its interaction with molecular targets through its thiirane ring. The ring strain and electronic properties of the thiirane moiety make it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in stabilizing polymers.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Utilized in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
3,3-Di-tert-butyl-2,2,4,4-tetramethyl-pentane: A hydrocarbon with significant steric hindrance, used in various chemical applications.
Uniqueness
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is unique due to its combination of a thiirane ring with bulky tert-butyl and diphenylmethylidene groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
111278-38-7 |
|---|---|
Formule moléculaire |
C23H28S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-benzhydrylidene-2,2-ditert-butylthiirane |
InChI |
InChI=1S/C23H28S/c1-21(2,3)23(22(4,5)6)20(24-23)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
HPMJAINRTYXXSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(C(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


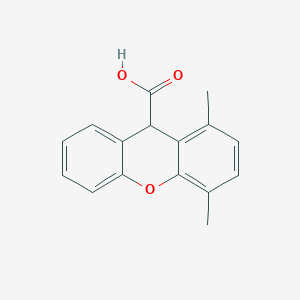
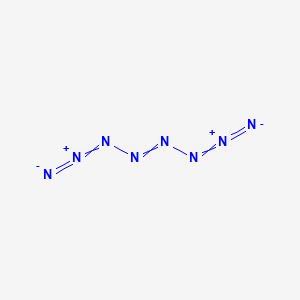

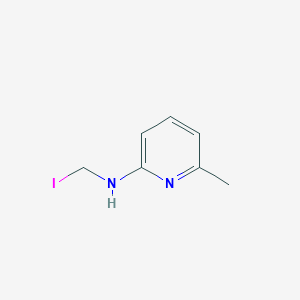
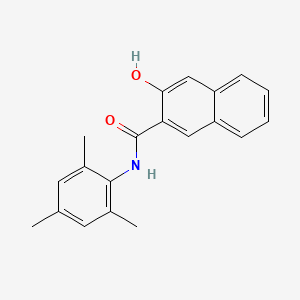
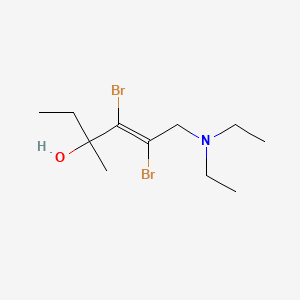
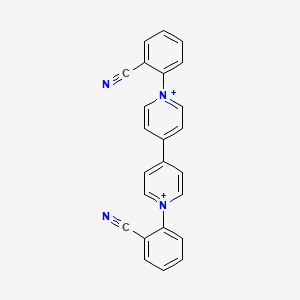
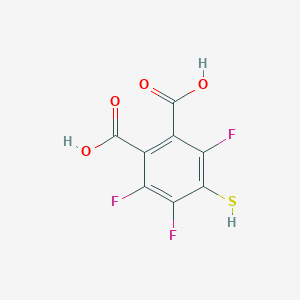

![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)

